5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid
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Overview
Description
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a methoxy group attached to a nicotinic acid backbone. The unique structural features of this compound make it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, 2-fluoro-4-methoxycarbonylphenylboronic acid is coupled with a suitable halogenated nicotinic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxycarbonylphenylboronic acid: Shares similar structural features but lacks the nicotinic acid backbone.
4-Fluoro-2-methoxyphenylboronic acid: Another related compound with a different substitution pattern.
Uniqueness
The uniqueness of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid lies in its combination of functional groups and the nicotinic acid backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-(2-fluoro-4-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5/c1-21-13-11(14(18)19)5-9(7-17-13)10-4-3-8(6-12(10)16)15(20)22-2/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAJZSAHIHYIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=C(C=C(C=C2)C(=O)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688104 |
Source
|
Record name | 5-[2-Fluoro-4-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-22-8 |
Source
|
Record name | 5-[2-Fluoro-4-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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